molecular formula C22H17N3 B12903498 Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]- CAS No. 89185-68-2

Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-

Cat. No.: B12903498
CAS No.: 89185-68-2
M. Wt: 323.4 g/mol
InChI Key: SBBZFHLBTHOJDW-UHFFFAOYSA-N
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Description

N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with aniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled conditions. For instance, the reaction can be performed in ethanol with a catalytic amount of acetic acid at reflux temperature .

Industrial Production Methods

While specific industrial production methods for N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytotoxic effects against cancer cell lines.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The compound may also inhibit certain enzymes, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core structure but lacks the methylene aniline group.

    N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: Similar structure with a different substitution pattern on the pyrazole ring.

Uniqueness

N-((1,3-Diphenyl-1H-pyrazol-5-yl)methylene)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

89185-68-2

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

1-(2,5-diphenylpyrazol-3-yl)-N-phenylmethanimine

InChI

InChI=1S/C22H17N3/c1-4-10-18(11-5-1)22-16-21(17-23-19-12-6-2-7-13-19)25(24-22)20-14-8-3-9-15-20/h1-17H

InChI Key

SBBZFHLBTHOJDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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